Tunichrome B-1
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Overview
Description
Tunichrome B-1 is a unique reducing blood pigment isolated from the sea squirt, Ascidia nigra . It is known for its high affinity for vanadium, a metal that certain marine animals can accumulate in their blood . The compound’s structure is derived from three (3,4,5-trihydroxyphenyl)alanine units, and its reducing nature is attributed to the pyrogallol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tunichrome B-1 involves the isolation from biological sources, specifically from the blood of sea squirts . The process includes several steps such as extraction, purification, and characterization using techniques like chromatography and mass spectrometry .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its specific biological origin and complex structure. The compound is primarily obtained through laboratory extraction from marine organisms .
Chemical Reactions Analysis
Types of Reactions
Tunichrome B-1 undergoes various chemical reactions, including oxidation and reduction . The pyrogallol moiety in its structure is known to reduce vanadium(V) to vanadium(IV) and form complexes .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, often in aqueous solutions .
Major Products Formed
The major products formed from the reactions of this compound include vanadium complexes and other reduced metal species .
Scientific Research Applications
Tunichrome B-1 has several scientific research applications:
Mechanism of Action
Tunichrome B-1 exerts its effects through its high affinity for vanadium, forming stable complexes with the metal . The pyrogallol moiety in its structure plays a crucial role in reducing vanadium(V) to vanadium(IV), facilitating the accumulation of vanadium in marine organisms . This mechanism involves the formation of tris-catechol species at neutral pH .
Comparison with Similar Compounds
Similar Compounds
Amavadin: Another vanadium-containing compound found in certain fungi.
Glucose Tolerance Factor: A chromium-containing compound involved in glucose metabolism.
Uniqueness
Tunichrome B-1 is unique due to its specific biological origin and its high affinity for vanadium, which is not commonly found in other similar compounds . Its ability to reduce vanadium and form stable complexes makes it distinct in the field of bioinorganic chemistry .
Properties
CAS No. |
97689-87-7 |
---|---|
Molecular Formula |
C26H25N3O11 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(Z)-3-oxo-1-(3,4,5-trihydroxyphenyl)-3-[[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]amino]prop-1-en-2-yl]-3-(3,4,5-trihydroxyphenyl)propanamide |
InChI |
InChI=1S/C26H25N3O11/c27-14(3-12-7-18(32)23(37)19(33)8-12)25(39)29-15(4-13-9-20(34)24(38)21(35)10-13)26(40)28-2-1-11-5-16(30)22(36)17(31)6-11/h1-2,4-10,14,30-38H,3,27H2,(H,28,40)(H,29,39)/b2-1+,15-4-/t14-/m0/s1 |
InChI Key |
CKHHBUIVEJYAJF-FJKJWVGDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C[C@@H](C(=O)N/C(=C\C2=CC(=C(C(=C2)O)O)O)/C(=O)N/C=C/C3=CC(=C(C(=C3)O)O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CC(C(=O)NC(=CC2=CC(=C(C(=C2)O)O)O)C(=O)NC=CC3=CC(=C(C(=C3)O)O)O)N |
Origin of Product |
United States |
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